Molecular Weight and Lipophilicity Differentiation vs. Non-Halogenated and 3-Chloro Analogs
The 3-bromo substitution confers a substantially higher molecular weight (MW) and moderately higher predicted lipophilicity (XLogP3) relative to the non-halogenated parent compound (Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, CAS 56563-01-0, MW 155.15) and the 3-chloro analog (Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate, CAS 1823783-63-6, MW 189.60). Specifically, the target compound has a MW of 234.05 g/mol compared with 189.60 g/mol for the 3-chloro analog, a difference of +44.45 g/mol attributable to the bromine atom . The predicted XLogP3 of 1.4 for the 3-bromo compound indicates enhanced membrane permeability potential compared with the more polar unsubstituted analog, though direct experimental logP values for the comparator series are not available in the published literature .
| Evidence Dimension | Molecular Weight (g/mol) and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 234.05 g/mol; XLogP3 = 1.4 (predicted) |
| Comparator Or Baseline | 3-Chloro analog (CAS 1823783-63-6): MW = 189.60 g/mol; Non-halogenated analog (CAS 56563-01-0): MW = 155.15 g/mol; XLogP3 values for comparators not available from same source |
| Quantified Difference | MW difference: +44.45 vs. 3-Cl; +78.90 vs. non-halogenated parent |
| Conditions | Data sourced from vendor technical datasheets (BOC Sciences, ChemicalBook); XLogP3 prediction per BOC Sciences computational model |
Why This Matters
The higher MW and moderated lipophilicity of the 3-bromo analog directly affect pharmacokinetic parameter predictions (e.g., logP, solubility) during lead optimization, and selecting the incorrect halogen congener will yield different property profiles in a screening cascade.
